molecular formula C7H12F3NO3S B11866635 Piperidin-3-ylmethyl trifluoromethanesulfonate CAS No. 906073-55-0

Piperidin-3-ylmethyl trifluoromethanesulfonate

Cat. No.: B11866635
CAS No.: 906073-55-0
M. Wt: 247.24 g/mol
InChI Key: GCQFYZSWXRTZPR-UHFFFAOYSA-N
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Description

Piperidin-3-ylmethyl trifluoromethanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-3-ylmethyl trifluoromethanesulfonate typically involves the reaction of piperidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form piperidin-3-ylmethyl alcohol.

    Oxidation Reactions: It can be oxidized to form piperidin-3-ylmethyl sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products

Scientific Research Applications

Piperidin-3-ylmethyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of piperidin-3-ylmethyl trifluoromethanesulfonate is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets and pathways in biological systems. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-3-ylmethyl sulfonate
  • Piperidin-3-ylmethyl azide
  • Piperidin-3-ylmethyl cyanide

Uniqueness

Piperidin-3-ylmethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties such as high reactivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis compared to other piperidine derivatives .

Properties

CAS No.

906073-55-0

Molecular Formula

C7H12F3NO3S

Molecular Weight

247.24 g/mol

IUPAC Name

piperidin-3-ylmethyl trifluoromethanesulfonate

InChI

InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-2-1-3-11-4-6/h6,11H,1-5H2

InChI Key

GCQFYZSWXRTZPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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